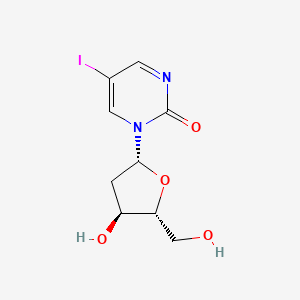
Ropidoxuridine
Overview
Description
Ropidoxuridine is a novel, orally available thymidine analogue and prodrug for iododeoxyuridine, which has demonstrated a survival advantage in Phase II studies for anaplastic astrocytoma, a type of brain tumor . It is primarily investigated for its potential as a radiation sensitizer in cancer therapy .
Mechanism of Action
Target of Action
Ropidoxuridine is a novel, orally available, thymidine analogue and prodrug for Iododeoxyuridine (IUdR) . The primary target of this compound is the thymidine salvage pathway . This pathway is crucial for DNA synthesis and repair, and its disruption can lead to cell death, making it a valuable target for cancer therapies .
Mode of Action
The mechanism of IUdR-mediated radiosensitization involves the cellular uptake and metabolism of IUdR through the thymidine salvage pathway . IUdR undergoes initial intracellular phosphorylation to the monophosphate derivative by the rate-limiting enzyme, thymidine kinase, followed by sequential phosphorylation to the triphosphate . This process interferes with the normal functioning of the thymidine salvage pathway, disrupting DNA synthesis and repair .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the thymidine salvage pathway . By disrupting this pathway, this compound can inhibit DNA synthesis and repair, leading to cell death . This makes this compound a potent radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment .
Pharmacokinetics
This compound is administered orally once every day for 28 days, beginning 7 days before the initiation of radiation therapy . It is predictably and readily absorbed following oral administration, and is metabolized to IUdR principally by hepatic aldehyde oxidase . Pharmacokinetic analyses have demonstrated achievable and sustainable levels of plasma IUdR ≥1 μmol/L, levels previously shown to mediate radiosensitization .
Result of Action
The result of this compound’s action is the disruption of DNA synthesis and repair, leading to cell death . This enhances the effectiveness of radiation therapy in cancer treatment . In clinical trials, this compound has demonstrated a survival advantage in Phase II studies in anaplastic astrocytoma, a type of brain tumor .
Action Environment
The action of this compound can be influenced by various environmental factors, including the presence of other systemic agents used in clinical practice to enhance the effect of radiation therapy
Preparation Methods
Ropidoxuridine is synthesized through a series of chemical reactions involving the iodination of a pyrimidinone derivative followed by glycosylation with a deoxyribose sugar . The industrial production methods involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ropidoxuridine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various iodinated derivatives.
Reduction: Reduction reactions can convert it back to its non-iodinated form.
Substitution: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols . The major products formed from these reactions are iodinated and non-iodinated pyrimidinone derivatives .
Scientific Research Applications
Ropidoxuridine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of halogenation on nucleosides.
Biology: It serves as a tool to investigate DNA synthesis and repair mechanisms.
Medicine: Its primary application is in cancer therapy as a radiation sensitizer, enhancing the effectiveness of radiation therapy in treating tumors
Comparison with Similar Compounds
Ropidoxuridine is unique compared to other thymidine analogues due to its oral bioavailability and improved therapeutic index . Similar compounds include:
Iododeoxyuridine: A direct analogue used as a radiation sensitizer but with higher toxicity and administration challenges.
Fluorodeoxyuridine: Another thymidine analogue used in cancer therapy but with different metabolic pathways and effects.
This compound stands out for its ease of administration and lower toxicity, making it a promising candidate for further clinical development .
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O4/c10-5-2-11-9(15)12(3-5)8-1-6(14)7(4-13)16-8/h2-3,6-8,13-14H,1,4H2/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJXHOVKJAXCGJ-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C=NC2=O)I)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C=NC2=O)I)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239353 | |
| Record name | Ropidoxuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93265-81-7 | |
| Record name | IPdR | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93265-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ropidoxuridine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093265817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ropidoxuridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ropidoxuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROPIDOXURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HX21A3SQF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ropidoxuridine work to enhance the effects of radiotherapy?
A1: this compound itself is inactive but is converted into IUdR in the liver by the enzyme aldehyde oxidase. [] IUdR then gets incorporated into the DNA of rapidly dividing cells, like cancer cells. When these cells undergo radiation therapy, the presence of IUdR in their DNA makes them more susceptible to DNA damage and cell death. This enhanced sensitivity to radiation is what makes this compound a potential radiosensitizer. [, , ]
Q2: What is the evidence of synergy between this compound and other anti-cancer agents?
A2: Research has shown a synergistic effect between this compound and Alisertib, an Aurora A kinase inhibitor, in triple-negative breast cancer cells. [] This combination demonstrated significantly enhanced anti-proliferative activity compared to either drug alone, both in vitro and in an orthotopic tumor model. The mechanism behind this synergy involves this compound (and IUdR) enhancing the G2/M cell cycle arrest caused by Alisertib, thereby increasing the effectiveness of Alisertib at lower doses. []
Q3: What are the advantages of this compound over IUdR in a clinical setting?
A3: While both this compound and IUdR act as radiosensitizers, this compound offers several advantages. Firstly, this compound is orally bioavailable, making it more convenient for patients compared to IUdR, which requires continuous intravenous infusion. [, ] Secondly, studies suggest that this compound has a lower toxicity profile and a more favorable therapeutic index compared to IUdR. [, ] These factors make this compound a promising candidate for further clinical development as a radiosensitizer in cancer treatment.
Q4: What are the current limitations and areas for further research on this compound?
A4: While this compound shows promise, further research is needed. Clinical trials are ongoing to evaluate its efficacy and safety profile in various cancer types. [] Additionally, research exploring its synergy with other anti-cancer agents, like Tipiracil, is underway. [] Understanding the long-term effects, potential resistance mechanisms, and identifying biomarkers for predicting treatment response will be crucial for its successful clinical implementation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


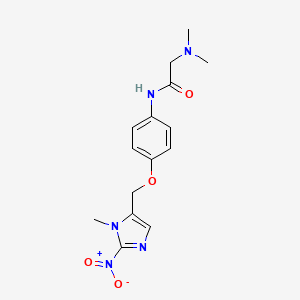
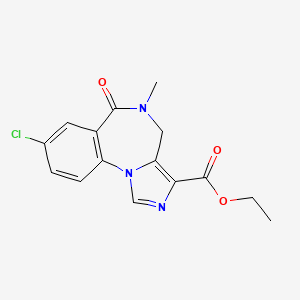
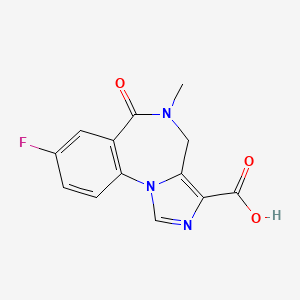
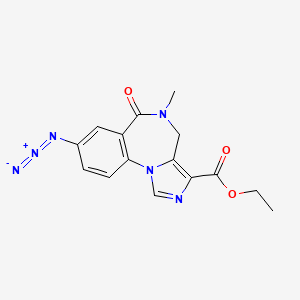
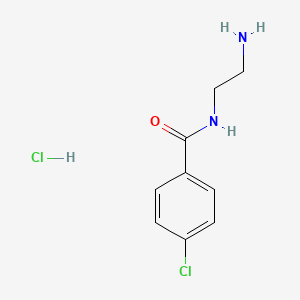
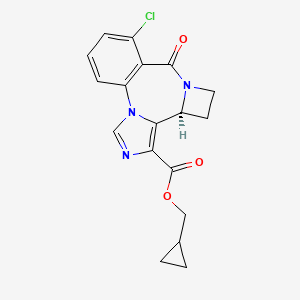
![Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate](/img/structure/B1679457.png)
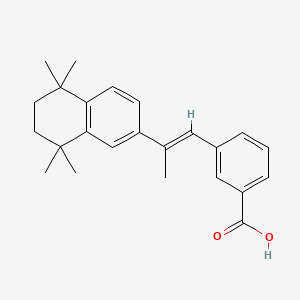
![Sodium;3-[(3R,4S,5S,7R)-7-[(3S,5S)-5-ethyl-5-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-6-methyl-2,4-dinitrophenolate](/img/structure/B1679461.png)
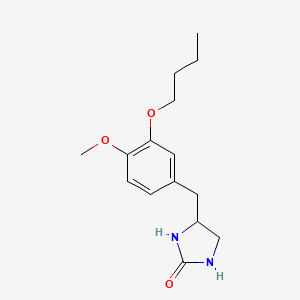

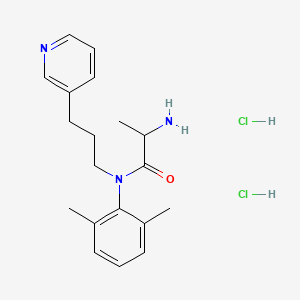
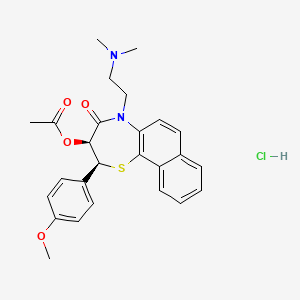
![(2E,4E)-5-(3-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]nona-2,4-dienamide](/img/structure/B1679469.png)
